molecular formula C20H25B B1338572 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl CAS No. 70728-89-1

2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl

Cat. No. B1338572
CAS RN: 70728-89-1
M. Wt: 345.3 g/mol
InChI Key: OPPSYCGZHQVDPM-UHFFFAOYSA-N
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Description

The compound 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl is a brominated biphenyl derivative with tert-butyl groups attached to the phenyl rings. This structure is related to various brominated biphenyls that have been synthesized and studied for their unique properties and potential applications in organic synthesis and materials science.

Synthesis Analysis

The synthesis of brominated biphenyl derivatives can be achieved through the bromination of di-tert-butylbenzene. For instance, the reaction of 1,4-di-tert-butylbenzene with bromine, using iron as a catalyst in carbon tetrachloride, yields 1,4-di-tert-butyl-2-bromobenzene among other brominated products . This method demonstrates the feasibility of introducing bromine atoms onto the biphenyl scaffold, which is a key step in the synthesis of 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl.

Molecular Structure Analysis

The molecular structure of brominated biphenyls can vary significantly. For example, 2,6-di(bromomethyl)biphenyl has been found to have its phenyl rings in a nearly perpendicular arrangement, with the bromomethyl groups adopting an anti-conformation . This structural information is crucial as it can influence the reactivity and properties of the compound. Although the exact structure of 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl is not provided, similar compounds can offer insights into its potential geometric configuration.

Chemical Reactions Analysis

Brominated biphenyls can participate in various chemical reactions due to the presence of reactive bromine atoms. For example, alkyl 2-bromomethyl-4-(diethoxyphosphorylmethyl)-5-tert-butylfuran-3-carboxylates, which contain a bromomethyl group, can react with nucleophilic agents such as secondary amines, sodium butylthiolate, and potassium thiocyanate to form a range of products . These reactions highlight the versatility of brominated biphenyls in organic synthesis, suggesting that 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl could also undergo similar nucleophilic substitutions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated biphenyls are influenced by their molecular structure. For instance, the crystallographic analysis of tris(5-bromo-2-methoxyphenyl)bismuth bis(bromodifluoroacetate) reveals a distorted trigonal-bipyramidal coordination around the bismuth atom, with specific bond lengths and angles . While this compound is not directly related to 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl, it provides an example of how bromine and bulky substituents can affect the overall geometry and, consequently, the physical properties of such molecules. The presence of tert-butyl groups is likely to increase the steric hindrance and could affect the solubility and melting point of the compound.

Scientific Research Applications

  • Application in Biomass Conversion and Biorefinery

    • Field : Biochemistry
    • Summary : The compound 2,4-Ditert butyl phenol (2,4-DTBP), which is structurally similar to 2-Bromo-4,4’-di-tert-butyl-1,1’-biphenyl, has been extracted from the Plumbago zeylanica plant and investigated for its antifungal, antioxidant, and cancer-fighting properties .
    • Methods : The compound was extracted using Ethyl acetate and confirmed through GC–MS analysis. The antioxidant effects of 2,4-DTBP are well-known as it effectively suppresses oxidation, preventing material degradation and disintegration .
    • Results : The fungicidal activity of 2,4-DTBP against Botrytis cinerea was proven through agar plate assay, and its cytotoxic activity was evaluated using MCF-7 cells (a breast carcinoma cell line) with an identified IC 50 value of 5 μg/ml .
  • Application in Organic Synthesis

    • Field : Organic Chemistry
    • Summary : 2,6-di-tert-butyl-phenolnorbornene (N ArOH), a norbornene comonomer bearing an antioxidant hindered phenol, can be synthesized using 2,6-di-tert-butylphenol as a reactant .
    • Methods : The synthesis involves the use of 2,6-di-tert-butylphenol as a reactant in the presence of a catalyst .
    • Results : The product, methylaluminum bis (4-bromo-2,6-di-tert-butylphenoxide) (MABR), may be utilized for the transformation of various epoxides to carbonyl compounds .
  • Application in Pharmaceutical Intermediates

    • Field : Pharmaceutical Chemistry
    • Summary : 2-Bromo-4,6-di-tert-butylphenol is used in pharmaceutical intermediates and as medicine .
    • Methods : When 2-Bromo-4,6-di-tert-butylphenol was treated with potassium ferricyanide in benzene, 1,4-dihydro-4-bromo-2,4,6,8-tetra-tert-butyl-1-oxodibenzofuran was yielded .
    • Results : The reaction yielded 1,4-dihydro-4-bromo-2,4,6,8-tetra-tert-butyl-1-oxodibenzofuran along with a small amount of 2,4,6,8-tetra-tert-butyldibenzofuran .
  • Application in Organic Light-Emitting Diodes (OLEDs)

    • Field : Material Science
    • Summary : Biphenyl derivatives are used to produce an extensive range of products including fluorescent layers in organic light-emitting diodes (OLEDs) .
    • Methods : The synthesis of these compounds often involves various metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .
    • Results : The resulting compounds serve as significant intermediates in organic chemistry and are the structural moiety of an extensive range of compounds with pharmacological activities .
  • Application in the Synthesis of Oxidovanadium (IV) Complex

    • Field : Inorganic Chemistry
    • Summary : 4,4’-Di-tert-butyl-2,2’-dipyridyl is used in the synthesis of the oxidovanadium (IV) complex [VOCl 2 (dbbpy) (H 2 O)], which is used as a catalyst for the epoxidation of cyclooctene in the presence of tert-butyl hydroperoxide .
    • Methods : The synthesis involves the reaction of 4,4’-Di-tert-butyl-2,2’-dipyridyl with other reactants to form the oxidovanadium (IV) complex .
    • Results : The resulting complex is used as a catalyst for the epoxidation of cyclooctene .
  • Application in the Treatment of Neurodegenerative Diseases

    • Field : Medical Chemistry
    • Summary : Extensive research has been conducted on the potential medicinal uses of 2,4-DTBP, including its application in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s, as well as in cancer therapy .
    • Methods : The compound is extracted from natural sources or synthesized in the lab and then used in various treatments .
    • Results : The compound has shown promising results in the treatment of various diseases .
  • Application in the Synthesis of Oxidovanadium (IV) Complex

    • Field : Inorganic Chemistry
    • Summary : 4,4’-Di-tert-butyl-2,2’-dipyridyl is used in the synthesis of the oxidovanadium (IV) complex [VOCl 2 (dbbpy) (H 2 O)], which is used as a catalyst for the epoxidation of cyclooctene in the presence of tert-butyl hydroperoxide .
    • Methods : The synthesis involves the reaction of 4,4’-Di-tert-butyl-2,2’-dipyridyl with other reactants to form the oxidovanadium (IV) complex .
    • Results : The resulting complex is used as a catalyst for the epoxidation of cyclooctene .
  • Application in the Treatment of Neurodegenerative Diseases

    • Field : Medical Chemistry
    • Summary : Extensive research has been conducted on the potential medicinal uses of 2,4-DTBP, including its application in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s, as well as in cancer therapy .
    • Methods : The compound is extracted from natural sources or synthesized in the lab and then used in various treatments .
    • Results : The compound has shown promising results in the treatment of various diseases .
  • Application in Pharmaceutical Intermediates

    • Field : Pharmaceutical Chemistry
    • Summary : 2-Bromo-4,6-di-tert-butylphenol is used in pharmaceutical intermediates and as medicine .
    • Methods : When 2-Bromo-4,6-di-tert-butylphenol was treated with potassium ferricyanide in benzene, 1,4-dihydro-4-bromo-2,4,6,8-tetra-tert-butyl-1-oxodibenzofuran was yielded .
    • Results : The reaction yielded 1,4-dihydro-4-bromo-2,4,6,8-tetra-tert-butyl-1-oxodibenzofuran along with a small amount of 2,4,6,8-tetra-tert-butyldibenzofuran .

Safety And Hazards

The compound is associated with the GHS07 pictogram . The signal word for the compound is "Warning" . The hazard statements include H302 . The precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

2-bromo-4-tert-butyl-1-(4-tert-butylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25Br/c1-19(2,3)15-9-7-14(8-10-15)17-12-11-16(13-18(17)21)20(4,5)6/h7-13H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPPSYCGZHQVDPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C(C=C(C=C2)C(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70501857
Record name 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70501857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl

CAS RN

70728-89-1
Record name 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70501857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4,4'-bis(1,1-dimethylethyl)-1,1'-biphenyl
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